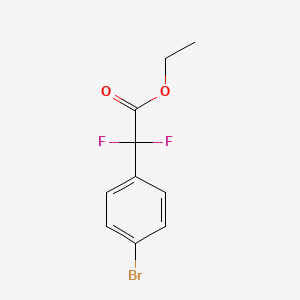

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

Übersicht

Beschreibung

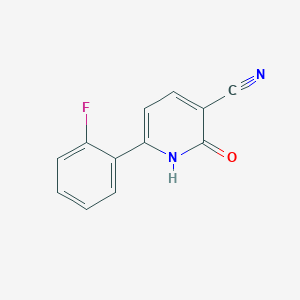

Ethyl 2-(4-bromophenyl)acetate is a compound that has a bromine atom attached to the fourth carbon of the phenyl group . It’s an ester, which means it contains a carbonyl group adjacent to an ether group .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-bromophenyl)acetate consists of a bromine atom attached to the fourth carbon of the phenyl group . The exact structure of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate would also include two fluorine atoms attached to the second carbon atom.Chemical Reactions Analysis

Again, while specific reactions involving Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate are not available, similar compounds undergo reactions such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For Ethyl 2-(4-bromophenyl)acetate, it’s a clear colorless to pale yellow liquid . The exact properties of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate would depend on the presence and position of the fluorine atoms.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: is a valuable compound in organic synthesis. It serves as a precursor for various aryl compounds , which are essential in the synthesis of complex molecules. Its bromine atom can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, to form biaryl structures that are prevalent in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is used to introduce the 4-bromophenyl moiety into potential therapeutic agents. This structural unit is found in a number of drug molecules and can significantly affect their binding affinity and specificity towards biological targets .

Material Science

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: can be used in the development of new materials. For instance, it can be a starting material for the synthesis of liquid crystals or fluorescent dyes by incorporating the 4-bromophenyl group into the molecular framework, which can alter the physical properties of the materials .

Catalysis

The compound can be employed in catalysis research. The bromophenyl group can be used to modify the ligand structures in catalysts, potentially improving their efficiency and selectivity in various chemical reactions .

Agrochemical Research

In agrochemical research, Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate can be used to synthesize compounds with potential pesticidal or herbicidal activity. The introduction of the difluoroacetate moiety can lead to the development of novel compounds with unique modes of action against pests and weeds .

Fluorine Chemistry

This compound is also significant in fluorine chemistry, where the difluoroacetate group is of particular interest. Fluorinated compounds have unique properties and are important in the design of new pharmaceuticals, agrochemicals, and specialty chemicals .

Peptide Coupling

The ethyl ester group of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate makes it a suitable reagent for peptide coupling reactions. It can be used to introduce aromatic side chains into peptides, which can influence their structure and function .

Analytical Standards

Lastly, it can serve as an analytical standard in chromatography and mass spectrometry. The unique mass and retention characteristics of the bromophenyl and difluoroacetate groups make it useful for method development and calibration in analytical chemistry .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGCVZGUQPOVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673117 | |

| Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | |

CAS RN |

1004305-97-8 | |

| Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)

![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)

![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)

![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)

![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487453.png)

![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)